molecular formula C8H12N4O2 B2457859 (4-Amino-furazan-3-yl)-piperidin-1-yl-methanone CAS No. 329922-46-5

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone

Cat. No.: B2457859
CAS No.: 329922-46-5
M. Wt: 196.21
InChI Key: XYHTWIYVANKCPM-UHFFFAOYSA-N
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Description

“(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone” is a chemical compound with the molecular formula C8H14N6O2 . It is related to the class of furazans, which are heterocyclic compounds containing a 1,2,5-oxadiazole ring .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 3-amino-4-cyanofurazan easily condenses with malononitrile and ethyl cyanoacetate in the presence of bases, forming polyfunctional enaminonitriles . These are precursors in the synthesis of pyrazoles and annulated derivatives of furazano .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray structural analysis have been used to prove the structure of related compounds .


Chemical Reactions Analysis

The reactivity of these compounds can significantly change depending on the substituents. For example, replacing one nitrile group with an ethoxycarbonyl group changes the reactivity of these enaminonitriles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, the compound has a density of 1.6±0.1 g/cm3, a boiling point of 423.2±55.0 °C at 760 mmHg, and a flash point of 209.7±31.5 °C .

Properties

IUPAC Name

(4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c9-7-6(10-14-11-7)8(13)12-4-2-1-3-5-12/h1-5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHTWIYVANKCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329484
Record name (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329922-46-5
Record name (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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